MtInhA-IN-1

Description

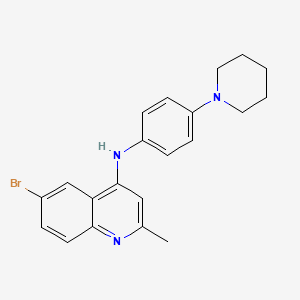

Structure

3D Structure

Properties

Molecular Formula |

C21H22BrN3 |

|---|---|

Molecular Weight |

396.3 g/mol |

IUPAC Name |

6-bromo-2-methyl-N-(4-piperidin-1-ylphenyl)quinolin-4-amine |

InChI |

InChI=1S/C21H22BrN3/c1-15-13-21(19-14-16(22)5-10-20(19)23-15)24-17-6-8-18(9-7-17)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,24) |

InChI Key |

JODDVKBKBLHAOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)NC3=CC=C(C=C3)N4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Path to Novel Tuberculosis Therapeutics: A Technical Guide to the Discovery and Synthesis of Direct MtInhA Inhibitors

A note on nomenclature: The specific compound "MtInhA-IN-1" was not found in publicly available research. This technical guide therefore focuses on a representative class of potent, direct inhibitors of Mycobacterium tuberculosis InhA (MtInhA), providing a comprehensive overview of their discovery, synthesis, and evaluation, which would be analogous to the development of a compound designated "this compound".

Introduction: The Imperative for Direct InhA Inhibitors

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, essential for the biosynthesis of mycolic acids, the hallmark components of the Mtb cell wall.[1]

Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form of isoniazid then inhibits InhA.[2] A significant portion of clinical resistance to isoniazid arises from mutations in the katG gene, preventing this activation.[3] This has spurred the development of direct InhA inhibitors, which do not require KatG activation and can therefore bypass this primary resistance mechanism.[1][3] This guide delves into the discovery and synthesis of one such class of direct inhibitors: the 4-hydroxy-2-pyridones.

Discovery of 4-Hydroxy-2-pyridones as Direct InhA Inhibitors

The discovery of the 4-hydroxy-2-pyridone scaffold as a potent inhibitor of MtInhA was the result of a high-throughput phenotypic screening of a chemical library against whole M. tuberculosis cells. This approach identifies compounds that are active against the bacteria, and subsequent target deconvolution efforts identified InhA as the molecular target.

Biophysical studies, including isothermal titration calorimetry, confirmed that these compounds bind directly to InhA in an NADH-dependent manner, effectively blocking the enoyl-substrate binding pocket.[1] This direct inhibition of InhA leads to the depletion of mycolic acids and the accumulation of fatty acids, ultimately resulting in bacterial cell death.[1]

Synthesis of 4-Hydroxy-2-pyridone Inhibitors

The chemical synthesis of the 4-hydroxy-2-pyridone core and its derivatives generally follows a multi-step reaction sequence. While specific details can vary between analogs, a general synthetic route can be outlined. The synthesis of related heterocyclic compounds like 1,3,4-oxadiazoles, which also target InhA, often involves dehydrative cyclization of diacyl hydrazides.

Quantitative Data: Potency and Efficacy

The 4-hydroxy-2-pyridone series has demonstrated potent activity against both the isolated InhA enzyme and whole M. tuberculosis cells, including MDR strains. The tables below summarize key quantitative data for representative compounds from this class.

| Compound | InhA IC50 (µM) | Mtb H37Rv MIC (µM) |

| NITD-529 | 9.60 | 1.54 |

| NITD-564 | 0.59 | 0.16 |

| NITD-916 | Not reported | 0.04 - 0.16 |

| Data sourced from Manjunatha et al. (2015).[1] |

Table 1: In vitro activity of selected 4-hydroxy-2-pyridone InhA inhibitors.

| Clinical Isolate (MDR-TB) | NITD-916 MIC (µM) |

| MDR 1 | 0.08 |

| MDR 2 | 0.04 |

| MDR 3 | 0.16 |

| MDR 4 | 0.08 |

| MDR 5 | 0.08 |

| MDR 6 | 0.04 |

| Data sourced from Manjunatha et al. (2015).[1] |

Table 2: Activity of NITD-916 against MDR-TB clinical isolates.

Experimental Protocols

InhA Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the InhA enzyme by 50% (IC50).

Materials:

-

Purified InhA enzyme

-

NADH (cofactor)

-

trans-2-dodecenoyl-CoA (DD-CoA) (substrate)

-

Test inhibitor compound

-

Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

-

Spectrophotometer or plate reader

Protocol:

-

Prepare a reaction mixture containing the assay buffer, NADH, and the substrate (DD-CoA).

-

Add varying concentrations of the test inhibitor to the reaction mixture. A DMSO control (no inhibitor) is also included.

-

Initiate the reaction by adding the InhA enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4][5]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[6]

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

Test inhibitor compound

-

96-well microplates

-

Resazurin dye (for viability assessment)

Protocol:

-

Prepare serial dilutions of the test inhibitor compound in a 96-well microplate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add resazurin dye to each well and incubate for a further 24 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue (no growth) to pink (growth).

Visualizations: Pathways and Workflows

Caption: Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Caption: Mechanism of Action of Direct InhA Inhibitors.

Caption: General Experimental Workflow for InhA Inhibitor Development.

References

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis [mdpi.com]

- 4. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

The Role of InhA in Mycobacterial Cell Wall Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and unique structure, indispensable for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1] A key component of this formidable barrier is mycolic acid, a class of very long-chain α-alkyl, β-hydroxy fatty acids.[2] The biosynthesis of mycolic acids is a multi-step process primarily carried out by two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II.[3] The enoyl-acyl carrier protein (ACP) reductase, InhA, is an essential enzyme within the FAS-II pathway, catalyzing a critical reduction step in the elongation of fatty acid chains.[4][5] This role makes InhA a primary target for isoniazid (INH), one of the most potent first-line drugs used in tuberculosis therapy.[2][6] This technical guide provides an in-depth examination of InhA's function, its role in the broader context of mycolic acid biosynthesis, its mechanism of inhibition, and its significance as a target for novel drug development efforts aimed at overcoming drug-resistant tuberculosis strains.

The Mycobacterial Cell Wall and the FAS-II Pathway

The mycobacterial cell envelope is characterized by a lipid-rich outer layer, the mycomembrane, which is covalently attached to the underlying peptidoglycan-arabinogalactan complex.[7] Mycolic acids, with chains that can contain 60 to 90 carbon atoms, are the hallmark lipids of this mycomembrane, providing a waxy, impermeable barrier that protects the bacillus from external threats.[3][8]

The synthesis of these crucial lipids involves two interconnected synthase systems:

-

Fatty Acid Synthase-I (FAS-I): A multifunctional mega-enzyme responsible for the de novo synthesis of shorter-chain fatty acids, typically C16 to C26 in length.[3][9] These acyl-CoA products from FAS-I serve as the primers for the FAS-II system.[10]

-

Fatty Acid Synthase-II (FAS-II): A multi-protein system comprising several discrete, monofunctional enzymes that work in concert to elongate the fatty acid chains produced by FAS-I.[7][11] This elongation occurs in a cyclical process, with each cycle adding a two-carbon unit derived from malonyl-ACP.[10]

The FAS-II elongation cycle consists of four key enzymatic steps:

-

Condensation: Catalyzed by β-ketoacyl-ACP synthases (KasA and KasB).

-

First Reduction: The resulting β-ketoacyl-ACP is reduced by the β-ketoacyl-ACP reductase (MabA).

-

Dehydration: A water molecule is removed from the β-hydroxyacyl-ACP intermediate by the dehydratase complexes (HadAB and HadBC) to form a trans-2-enoyl-ACP.[10]

-

Second Reduction: The enoyl-ACP reductase InhA catalyzes the NADH-dependent reduction of the trans-2-double bond, yielding a saturated acyl-ACP that is two carbons longer than the starting substrate.[4][10] This product can then begin a new round of elongation.

The final meromycolic chains (up to C60) are condensed with a C24-C26 fatty acid from FAS-I by the polyketide synthase Pks13 to form the mature mycolic acid.[12][13][14]

InhA: Function, Structure, and Regulation

Enzymatic Function and Mechanism

InhA is an NADH-dependent trans-2-enoyl-acyl carrier protein reductase.[15] Its essential function is to catalyze the final, rate-limiting step of the FAS-II elongation cycle.[4][16] In this reaction, InhA utilizes a hydride ion from NADH to reduce the double bond of a trans-2-enoyl-ACP substrate, producing a saturated acyl-ACP.[15] The enzyme shows a preference for long-chain fatty acyl substrates (greater than 16 carbons), which is consistent with its role in synthesizing the very long meromycolate precursors.[4][16][17] Key active site residues, such as Tyrosine 158 (Y158), play a critical role by stabilizing the reaction intermediate through hydrogen bonding.[15][17]

Structure of InhA

The InhA enzyme from M. tuberculosis is a homotetramer.[15] Each monomeric subunit features a Rossmann fold in its core, which provides the binding site for the NADH cofactor.[15] The overall structure consists of a central parallel β-sheet flanked by α-helices.[15] A notable feature is a long substrate-binding loop that creates a deep, hydrophobic crevice capable of accommodating the long fatty acyl chains of its substrates.[17] This extended binding pocket is a key differentiator from enoyl-ACP reductases found in other bacteria.[17]

Regulation of InhA Activity

InhA activity is subject to post-translational regulation through phosphorylation.[16][18] Studies have shown that InhA can be phosphorylated on a specific threonine residue, Thr-266.[18] This phosphorylation event leads to a significant (approximately 5-fold) reduction in InhA's enoyl reductase activity, primarily by decreasing its binding affinity for the NADH cofactor.[16][18] This regulatory mechanism suggests that M. tuberculosis can modulate the rate of mycolic acid synthesis in response to environmental cues.[18]

InhA as a Premier Antitubercular Drug Target

The essentiality of InhA for mycobacterial viability makes it an outstanding target for drug intervention.[5][19]

Isoniazid (INH) and Ethionamide (ETH)

Isoniazid, a cornerstone of tuberculosis treatment for over 70 years, is a prodrug that indirectly targets InhA.[2][20][21] Its mechanism of action is complex:

-

Activation: INH passively diffuses into the mycobacterial cell where it is activated by the catalase-peroxidase enzyme, KatG.[21][22][23]

-

Adduct Formation: The activated isonicotinic acyl radical spontaneously reacts with the cellular cofactor NAD(H) to form a covalent INH-NAD adduct.[20][21][22]

-

Inhibition: This INH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA, blocking the active site and preventing the binding of the natural enoyl-ACP substrate.[20][24] This inhibition halts the FAS-II pathway, disrupts mycolic acid synthesis, and leads to cell death.[24]

Ethionamide (ETH), a structurally similar second-line drug, functions through a parallel mechanism but requires activation by a different enzyme, the monooxygenase EthA.[4][16]

Mechanisms of Resistance

Resistance to INH is a major clinical challenge. The predominant mechanism, accounting for a majority of resistant clinical isolates, involves mutations in the katG gene.[22][25][26] These mutations reduce or abolish the activity of the KatG enzyme, preventing the activation of the INH prodrug.[25] Because the drug is never activated, InhA is never inhibited.

A second, less common mechanism involves mutations within the inhA structural gene or, more frequently, in its promoter region.[4][22] These mutations can lead to overexpression of the InhA protein or reduce the binding affinity of the INH-NAD adduct to the enzyme, conferring low-level resistance to INH and cross-resistance to ETH.[4][22]

Development of Direct InhA Inhibitors

The prevalence of KatG-mediated INH resistance has driven significant research into the discovery of direct InhA inhibitors .[2][25] These compounds are designed to bind directly to InhA and inhibit its function without needing prior activation by KatG.[25][27] Such inhibitors would therefore be effective against the large proportion of INH-resistant Mtb strains.[25] Several classes of direct inhibitors have been identified through high-throughput screening and rational drug design, including diphenyl ethers (e.g., triclosan), pyrrolidine carboxamides, and 4-hydroxy-2-pyridones.[19][27][28]

Quantitative Data on InhA Inhibitors

The following table summarizes the inhibitory activities of various compounds against the InhA enzyme, providing a comparative look at both indirect and direct inhibitors.

| Compound Class | Compound Name | Type of Inhibitor | IC₅₀ | Kᵢ | Citation(s) |

| Diphenyl Ether | Triclosan | Direct | 460 nM - 1000 nM | 0.2 µM | [1][24][29] |

| Diphenyl Ether | PT70 | Direct, Slow-binding | 5.3 nM (at 10 nM InhA) | - | [24] |

| 4-Hydroxy-2-pyridone | NITD-564 | Direct | 0.59 µM | - | [27] |

| 4-Hydroxy-2-pyridone | NITD-916 | Direct | 0.59 µM | - | [27] |

| 4-Hydroxy-2-pyridone | NITD-529 | Direct | 9.60 µM | - | [27] |

| Benzimidazole | Compound 4 (09T) | Direct, Mixed | 10 µM | 4 µM | [29] |

| Prodrug (Active Adduct) | INH-NAD Adduct | Activated Prodrug | - | - | [20][24] |

| Triazole Hybrid | Compound 7a | Direct | 0.35 µM | - | [30] |

| Triazole Hybrid | Compound 5g | Direct | 1.56 µM | - | [30] |

IC₅₀ (Half-maximal inhibitory concentration) values can vary based on assay conditions such as enzyme and substrate concentrations.[24][29]

Key Experimental Protocols

Protocol: InhA Enzymatic Inhibition Assay

This protocol outlines a common spectrophotometric method to measure InhA activity and assess its inhibition.

Objective: To determine the inhibitory potency (e.g., IC₅₀) of a test compound against purified InhA enzyme.

Principle: InhA activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADH cofactor to NAD⁺ during the reduction of the enoyl-ACP substrate.[29]

Materials:

-

Purified M. tuberculosis InhA protein

-

NADH

-

Substrate: trans-2-dodecenoyl-Coenzyme A (DD-CoA) is a commonly used substrate analog.[29]

-

Test compounds dissolved in DMSO (stock solution, e.g., 10 mM).[29]

-

96-well UV-transparent microplates.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare Reaction Mix: In each well of the microplate, prepare the reaction mixture containing the assay buffer, NADH (e.g., final concentration of 100-250 µM), and the substrate DD-CoA (e.g., final concentration of 25-50 µM).[24][29]

-

Add Inhibitor: Add the test compound at various concentrations to the wells. Include a positive control (a known InhA inhibitor like triclosan) and a negative control (DMSO vehicle only). Ensure the final DMSO concentration is constant across all wells (e.g., 1% v/v).[29]

-

Pre-incubation (for slow-binding inhibitors): For certain inhibitors, a pre-incubation period (e.g., 5-120 minutes) of the enzyme with the compound and NADH may be required before initiating the reaction.[24][31]

-

Initiate Reaction: Start the enzymatic reaction by adding a fixed amount of purified InhA enzyme (e.g., final concentration of 10-100 nM) to each well.[24][29]

-

Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25 °C) for a set period (e.g., 10-30 minutes).[24][29]

-

Data Analysis:

-

Calculate the initial velocity (rate of NADH oxidation) for each reaction from the linear portion of the absorbance curve.

-

Normalize the velocities to the negative control (DMSO only) to determine the percent inhibition for each compound concentration.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[29]

-

Protocol: Analysis of Mycolic Acid Biosynthesis

This protocol describes a method to assess the impact of a compound on the synthesis of mycolic acids in whole mycobacterial cells.

Objective: To determine if a test compound inhibits the mycolic acid biosynthesis pathway.

Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]-acetate, which is incorporated into newly synthesized fatty acids, including mycolic acids. The total lipids are then extracted, and the mycolic acid methyl esters (MAMEs) are analyzed by thin-layer chromatography (TLC) and autoradiography.[32]

Materials:

-

Logarithmically growing culture of M. tuberculosis or M. smegmatis.

-

[¹⁴C]-acetic acid (sodium salt).

-

Test compound.

-

Saponification reagent (e.g., 20% tetrabutylammonium hydroxide).

-

Derivatization reagents: Iodomethane (methyl iodide), Dichloromethane.

-

Solvents for extraction (e.g., chloroform/methanol mixture).

-

TLC plates (silica gel).

-

TLC developing solvent (e.g., hexane/ethyl acetate).

-

Phosphorimager or X-ray film for autoradiography.

Procedure:

-

Labeling: Incubate a mid-log phase culture of mycobacteria with the test compound at the desired concentration for a specific period. A no-drug control is run in parallel.

-

Pulse Labeling: Add [¹⁴C]-acetate to the cultures and incubate for several hours to allow for incorporation into lipids.[32]

-

Lipid Extraction: Harvest the cells by centrifugation. Extract the total lipids from the cell pellet using appropriate organic solvents.

-

Saponification: Treat the extracted lipids with a strong base to cleave the ester linkages and release the fatty acids.

-

Derivatization to MAMEs: Convert the free fatty acids into their methyl ester derivatives (MAMEs) using iodomethane. This step improves their separation on TLC.

-

TLC Analysis: Spot the extracted MAMEs onto a silica TLC plate. Separate the lipids by developing the plate in a suitable solvent system. Different classes of mycolic acids (alpha-, methoxy-, keto-) will migrate to different positions.

-

Detection: Expose the dried TLC plate to a phosphor screen or X-ray film.

-

Data Analysis: Quantify the radioactive signal for the mycolic acid spots. A significant reduction in the signal in the compound-treated sample compared to the control indicates inhibition of mycolic acid biosynthesis.

Visualizations: Pathways and Workflows

The FAS-II Elongation Pathway

Caption: The mycobacterial FAS-II pathway for meromycolic acid synthesis, highlighting the role of InhA.

Mechanism of Isoniazid Action

Caption: The activation of the prodrug Isoniazid (INH) and subsequent inhibition of the InhA enzyme.

Workflow for Direct InhA Inhibitor Screening

Caption: A logical workflow for the discovery and development of direct inhibitors of the InhA enzyme.

References

- 1. Recent Progress in the Development of Novel Mycobacterium Cell Wall Inhibitor to Combat Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is Mycobacterial InhA a Suitable Target for Rational Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. uniprot.org [uniprot.org]

- 5. An overview on crystal structures of InhA protein: Apo-form, in complex with its natural ligands and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. The Mycobacterium Tuberculosis FAS-II Dehydratases and Methyltransferases Define the Specificity of the Mycolic Acid Elongation Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. proteopedia.org [proteopedia.org]

- 16. uniprot.org [uniprot.org]

- 17. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 18. Phosphorylation of InhA inhibits mycolic acid biosynthesis and growth of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Isoniazid - Wikipedia [en.wikipedia.org]

- 22. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 23. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 24. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of modern InhA inhibitors to combat drug resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. journals.asm.org [journals.asm.org]

The Structure-Activity Relationship of Direct MtInhA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of direct inhibitors targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). As a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, InhA is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. Direct inhibition of InhA is a promising strategy to combat tuberculosis, particularly drug-resistant strains where the activation of the pro-drug isoniazid is compromised. This document summarizes quantitative SAR data, details key experimental methodologies, and provides visual representations of relevant pathways and workflows.

Core Concepts in MtInhA Inhibition

The InhA enzyme catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP substrates, a crucial step in the elongation of fatty acid chains required for mycolic acid synthesis.[1] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death.[2] While isoniazid is a potent InhA inhibitor, it requires activation by the catalase-peroxidase KatG.[2][3][4] Resistance to isoniazid often arises from mutations in the katG gene.[4][5] Direct InhA inhibitors bypass this activation step and are therefore effective against many isoniazid-resistant strains.[2][3][4][5]

Structure-Activity Relationship Studies of MtInhA Inhibitors

The development of direct InhA inhibitors has led to the exploration of diverse chemical scaffolds. The following sections present the SAR for several key classes of these inhibitors.

Triclosan and its Analogs

Triclosan is a well-established InhA inhibitor.[1][2] Modifications to the triclosan scaffold have been explored to enhance its potency. A series of twenty-seven derivatives with modifications at positions 5 and 4' of the diphenyl ether core were synthesized and evaluated. Several of these analogs demonstrated improved activity against both drug-susceptible and drug-resistant M. tuberculosis strains.[1]

| Compound | Modification | InhA IC50 (nM)[1] | Mtb H37Rv MIC (µg/mL)[1] |

| Triclosan | - | - | - |

| 3 | - | 90 | 0.6 |

| 14 | - | - | - |

Note: Specific structural modifications for compounds 3 and 14 were not detailed in the provided search results.

The data indicates that specific modifications to the triclosan backbone can significantly enhance its antimycobacterial potency. Compound 3 emerged as the most active in this series, with a minimum inhibitory concentration (MIC) of 0.6 µg/mL against wild-type M. tuberculosis and an IC50 of 90 nM against the purified InhA enzyme.[1] The resistance of an inhA-overexpressing strain to compounds 3 and 14 further supports that InhA is their primary target.[1]

Arylamide Series

A series of arylamide compounds have been identified as InhA inhibitors. Structure-activity relationship studies on this series have led to the discovery of potent inhibitors with IC50 values in the nanomolar range.[3]

| Compound | X | n | R1 | R2 | IC50 (µM)[3] |

| a1 | N | 0 | H | H | 38.86 ± 1.35 |

| a2 | N | 0 | 4-CH3 | H | > 50 |

Note: This table represents a subset of the data from the source to illustrate the SAR. For a complete dataset, please refer to the original publication.

Optimization of the arylamide scaffold through a microtiter synthesis strategy resulted in a 34-fold improvement in potency over the initial lead compound, yielding an inhibitor with an IC50 of 90 nM.[3]

4-Hydroxy-2-Pyridones

Phenotypic high-throughput screening identified the 4-hydroxy-2-pyridone scaffold as a novel class of direct InhA inhibitors.[4] These compounds exhibit potent bactericidal activity against isoniazid-resistant clinical isolates.[4]

| Compound | Mtb H37Rv MIC (µM)[4] | InhA IC50 (µM)[4] |

| NITD-529 | 1.54 | 9.60 |

| NITD-564 | 0.16 | 0.59 |

| NITD-916 | ~0.05 | ~0.59 |

SAR studies on this series revealed the importance of the pyridone core.[4] Biophysical studies have shown that these compounds bind to InhA in an NADH-dependent manner, blocking the substrate-binding pocket.[4] While there is a correlation between enzyme inhibition and cellular activity, the IC50 values against the enzyme are generally higher than the MIC values against the whole cells, which may be due to factors like intracellular accumulation.[4]

Experimental Protocols

InhA Enzyme Inhibition Assay (Steady-State Kinetics)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the InhA enzyme.

-

Reaction Mixture Preparation: The assay is typically performed in a 96-well plate.[3] The reaction buffer consists of 30 mM PIPES and 150 mM NaCl at pH 6.8.[2]

-

Component Addition: The reaction wells contain the InhA enzyme (10-100 nM), NADH (250 µM), and the substrate, such as 2-trans-dodecenoyl-CoA (DD-CoA) (25 µM) or 2-trans-octenoyl-CoA (OCoA).[2][3] The inhibitor is added at varying concentrations, typically prepared by serial 2-fold dilutions in DMSO.[3] The final DMSO concentration in the assay is kept low (e.g., 1-2%) to avoid interference.[2][3]

-

Initiation and Monitoring: The reaction is initiated by the addition of the InhA enzyme.[2] The consumption of NADH is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.[2]

-

Data Analysis: The percentage of enzyme activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable equation, such as a four-parameter logistic function.[2] To stabilize the enzyme at low concentrations (e.g., 10 nM), glycerol (8% v/v) and bovine serum albumin (0.1 mg/mL) can be added to the assay mixture.[2]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Strains and Culture Conditions: Mycobacterium tuberculosis strains are grown in Middlebrook 7H9 medium supplemented with 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) tyloxapol.[1]

-

Assay Setup: The MIC assay is performed in a 96-well plate.[1] The test compounds are serially diluted in the culture medium.

-

Inoculation and Incubation: A standardized inoculum of the mycobacterial strain is added to each well. The plates are then incubated at 37°C for a defined period.

-

Growth Assessment: Bacterial growth can be assessed using various methods, such as the Microplate Alamar Blue Assay (MABA) or by measuring the optical density at 600 nm.[6] The MIC is determined as the lowest compound concentration that inhibits visible growth.

Visualizing Key Processes

To better understand the context of MtInhA inhibition, the following diagrams illustrate the relevant biological pathway and a typical drug discovery workflow.

Caption: Simplified pathway of mycolic acid biosynthesis in M. tuberculosis and the point of InhA inhibition.

Caption: A general workflow for the discovery and optimization of novel MtInhA inhibitors.

References

- 1. Biological Evaluation of Potent Triclosan-Derived Inhibitors of the Enoyl-Acyl Carrier Protein Reductase InhA in Drug-sensitive and Drug-resistant Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Anti-Tubercular Activity of Novel 4-Aminoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments for tuberculosis (TB) ineffective, creating an urgent need for the discovery of novel therapeutic agents. Among the promising classes of compounds being investigated, 4-aminoquinolines have demonstrated significant potential as potent anti-tubercular agents. This technical guide provides an in-depth overview of the biological activity of novel 4-aminoquinoline derivatives against Mtb, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Assessment of Anti-Tubercular Activity

A significant body of research has been dedicated to synthesizing and evaluating various series of 4-aminoquinoline analogs for their efficacy against Mtb. The primary metric for in vitro anti-tubercular activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of the bacteria. The following tables summarize the key quantitative data from various studies, showcasing the potent activity of these novel compounds, often in the sub-micromolar range.

| Compound ID | Mtb Strain | MIC (µM) | Cytotoxicity (Cell Line) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 34 | H37Rv | 0.63-1.25 | WS-1 | >20 | >16-32 | [1][2] |

| 28 | H37Rv | <20 (10% signal at 20µM) | Not Specified | Not Specified | Not Specified | [1] |

| 7g | Replicating Mtb | 0.77 | Vero | >128 | >166 | [3] |

| 13 | Replicating Mtb | 0.95 | Vero | >128 | >135 | [3] |

| 4e | Not Specified | 0.2 | Normal Human Cell Line | >20 | >100 | [4] |

| 6m | H37Rv | 0.09 | Not Specified | Not Specified | Not Specified | [5] |

| Triad Conjugates | mc²6230 | 5.1-11.9 | Vero | Not Specified | Not Specified | [6] |

| Platinum(II) Complexes | Not Specified | 12.5-15.6 µg/mL | Not Specified | Not Specified | Not Specified | [7] |

Table 1: In Vitro Anti-Tubercular Activity and Cytotoxicity of Novel 4-Aminoquinolines. This table highlights the potent activity of several lead compounds against drug-sensitive strains of M. tuberculosis. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (CC50) to anti-tubercular activity (MIC), is a critical parameter indicating the compound's therapeutic window.

| Compound ID | Resistant Mtb Strain(s) | MIC (µM) | Reference |

| 7g | Rifampin, Isoniazid, Streptomycin Resistant | Active (Specific MICs not detailed) | [3] |

| 13 | Rifampin, Isoniazid, Streptomycin Resistant | Active (Specific MICs not detailed) | [3] |

| Quinoxaline 1,4-di-N-oxides | MDR-TB | Active (Ratio of MIC against resistant vs. non-resistant ≤4.00) | [8] |

| 2-(quinoline-4-yloxy)acetamides | Drug-Resistant Strains | Submicromolar | [5] |

Table 2: Activity of Novel 4-Aminoquinolines against Drug-Resistant M. tuberculosis Strains. This table underscores the potential of 4-aminoquinolines to combat drug-resistant TB, a major global health challenge.

Experimental Protocols

The evaluation of novel anti-tubercular agents involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of novel compounds against M. tuberculosis is typically determined using a broth microdilution method.

-

Bacterial Strain: M. tuberculosis H37Rv is the most commonly used laboratory strain. Drug-resistant clinical isolates are also employed to assess the spectrum of activity.

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 is a standard medium.

-

Assay Procedure:

-

Compounds are serially diluted in the culture medium in a 96-well microplate.

-

A standardized inoculum of M. tuberculosis is added to each well.

-

The plates are incubated at 37°C for a period of 7 to 14 days.

-

Growth inhibition is assessed visually or by using a colorimetric indicator such as Resazurin or by measuring optical density (OD). The MIC is defined as the lowest concentration of the compound that prevents visible growth.[3][5]

-

Cytotoxicity Assay

Assessing the toxicity of compounds against mammalian cells is crucial to determine their therapeutic potential.

-

Cell Line: Commonly used cell lines include Vero (monkey kidney epithelial cells), HepG2 (human liver cancer cells), and RAW 264.7 (mouse macrophages).[3][6][9]

-

Assay Procedure:

-

Cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

The cells are then exposed to serial dilutions of the test compounds for a specified period (e.g., 24 to 72 hours).

-

Cell viability is determined using assays such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], XTT, or by measuring the release of lactate dehydrogenase (LDH).

-

The CC50 (50% cytotoxic concentration) is calculated as the concentration of the compound that reduces cell viability by 50%.

-

In Vitro Intracellular Activity Assay

This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages, which is more representative of the in vivo environment.

-

Host Cells: Murine macrophage cell lines (e.g., RAW 264.7) or human monocyte-derived macrophages (hMDMs) are used.[9]

-

Assay Procedure:

-

Macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

-

After allowing for phagocytosis, extracellular bacteria are removed by washing.

-

The infected cells are then treated with various concentrations of the test compound.

-

After a defined incubation period, the macrophages are lysed, and the intracellular bacterial viability is determined by plating the lysate on solid media (e.g., Middlebrook 7H11 agar) and counting the colony-forming units (CFUs).[9]

-

Visualizing Mechanisms and Workflows

Understanding the mechanism of action is pivotal for rational drug design and optimization. While the precise mechanisms for all 4-aminoquinolines are not fully elucidated, some studies have identified specific molecular targets.

Mechanism of Action: Inhibition of MtInhA

Several novel 4-aminoquinolines have been identified as inhibitors of the M. tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA).[10] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, the major and unique lipid components of the mycobacterial cell wall. Inhibition of MtInhA disrupts cell wall integrity, leading to bacterial death.

Caption: Inhibition of MtInhA by 4-aminoquinolines disrupts mycolic acid synthesis.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

Another identified target for some 4-aminoquinoline derivatives, specifically 2-(quinoline-4-yloxy)acetamides, is the cytochrome bc1 complex (QcrB).[5] This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and energy production, ultimately leading to bacterial cell death.

Caption: Inhibition of the Cytochrome bc1 complex by 4-aminoquinolines.

General Workflow for Anti-Tubercular Drug Discovery

The process of discovering and developing new anti-tubercular drugs from a chemical scaffold like 4-aminoquinoline follows a structured workflow, from initial screening to preclinical evaluation.

Caption: A generalized workflow for the discovery of novel 4-aminoquinoline anti-TB agents.

Conclusion

Novel 4-aminoquinolines represent a highly promising class of compounds in the fight against tuberculosis. Their potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with favorable selectivity indices, marks them as strong candidates for further development. The identification of specific molecular targets such as MtInhA and the cytochrome bc1 complex provides a solid foundation for mechanism-based drug optimization. The detailed experimental protocols and workflows outlined in this guide offer a framework for the continued investigation and advancement of 4-aminoquinolines as next-generation anti-tubercular therapeutics. Further in vivo studies are warranted to translate the promising in vitro activity of these compounds into effective clinical treatments.

References

- 1. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 6-Phenoxyl-4-aminoquinoline: synthesis and preliminary antitubercular-structure activity relationship analyses | Semantic Scholar [semanticscholar.org]

- 5. Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-aminoquinoline analogues and their platinum(II) complexes as new antileishmanial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo antimycobacterial activities of ketone and amide derivatives of quinoxaline 1,4-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 10. Novel 4-aminoquinolines: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, antitubercular activity, SAR, and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the MtInhA-IN-1 Binding Site on Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA)

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics targeting essential pathways in Mycobacterium tuberculosis (Mtb). The enoyl-acyl carrier protein reductase (InhA) is a clinically validated and attractive target due to its crucial role in the mycolic acid biosynthesis pathway, a process vital for the integrity of the mycobacterial cell wall. While the frontline drug isoniazid targets InhA, its efficacy is hampered by resistance, primarily through mutations in the activating enzyme KatG. This has spurred the development of direct InhA inhibitors that bypass this activation step. MtInhA-IN-1 has emerged as a potent, selective, and orally active direct inhibitor of InhA. This technical guide provides an in-depth analysis of the this compound binding site on InhA, summarizing key quantitative data, detailing essential experimental protocols for inhibitor characterization, and visualizing the underlying biochemical and experimental workflows.

Introduction: InhA as a Prime Antitubercular Target

The Role of InhA in Mycolic Acid Synthesis

The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis.[1][2] This pathway is responsible for the elongation of fatty acids, which serve as precursors for mycolic acids.[1][3] Mycolic acids are long-chain fatty acids that are major and essential constituents of the mycobacterial cell wall, providing a robust barrier and contributing to the pathogen's virulence.[1][4] InhA, a NADH-dependent reductase, catalyzes the final, rate-limiting step in each elongation cycle: the reduction of a 2-trans-enoyl-ACP substrate to its corresponding acyl-ACP.[1][5] Due to its essentiality for Mtb survival and the significant differences from the mammalian FAS-I system, InhA is a highly validated target for antitubercular drug discovery.[1][3]

Isoniazid: A Prodrug Targeting InhA and the Rise of Resistance

Isoniazid (INH), a cornerstone of first-line tuberculosis therapy for decades, is a prodrug that indirectly inhibits InhA.[3][6] It requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, into an active radical form.[1][7] This activated species then covalently attaches to the NAD cofactor, forming an INH-NAD adduct.[6][7] This adduct is a slow-onset, tight-binding inhibitor of InhA, effectively halting mycolic acid synthesis.[6][8] However, the majority of clinical INH resistance arises from mutations in the katG gene, which prevent the activation of the prodrug, rendering it ineffective even though the InhA target remains susceptible.[1][7]

The Emergence of Direct InhA Inhibitors

To circumvent KatG-mediated resistance, significant research has focused on identifying direct InhA inhibitors. These molecules are designed to bind directly to the enzyme's active site without needing prior activation.[1][9] this compound is a notable example of such a compound, demonstrating potent activity against both drug-sensitive and INH-resistant strains of Mtb.[10] These direct inhibitors offer a promising strategy to combat MDR-TB by engaging the validated InhA target through a different mechanism.

This compound: A Potent Direct Inhibitor of InhA

This compound is a selective and orally active inhibitor of Mtb's NADH-dependent enoyl-acyl carrier protein reductase (InhA).[10] It has shown potent bactericidal activity against the Mtb H37Rv strain and various multidrug-resistant clinical isolates.[10] A key advantage of this compound is its low cytotoxicity against mammalian cell lines such as HepG2 and Vero cells, indicating a favorable preliminary safety profile.[10]

The InhA Binding Site and Mechanism of Action

The InhA Active Site: Substrate and Cofactor Binding

The InhA enzyme is a homotetramer, with each monomer containing a Rossmann fold core that provides the binding site for the NADH cofactor.[4][11] The active site also features a hydrophobic, U-shaped crevice that accommodates the long fatty acyl chain of the substrate.[11][12] A crucial structural element is the substrate-binding loop (residues 196-219), which is flexible and can adopt different conformations.[11][12] Upon substrate binding, this loop closes over the active site, creating a stable ternary complex. The side chain of residue Tyr158 plays a direct role in catalysis by interacting with the thioester carbonyl oxygen of the substrate, which is thought to stabilize the enolate intermediate formed during the reduction reaction.[12]

Binding Mode of Direct Inhibitors

Biophysical and structural studies reveal that direct inhibitors, including the 4-hydroxy-2-pyridones and diphenyl ethers analogous to this compound, typically bind specifically to InhA in an NADH-dependent manner.[1] These inhibitors occupy the hydrophobic substrate-binding pocket, directly blocking the entry of the enoyl-ACP substrate.[1][13][14] The binding is often characterized by extensive van der Waals interactions with hydrophobic residues within the pocket and hydrogen bonding with key residues or the NAD+ cofactor.[6][15]

A key feature for many high-potency direct inhibitors is the induction of a conformational change, specifically the ordering of the flexible substrate-binding loop.[6][9] This "induced fit" mechanism effectively closes the active site pocket, trapping the inhibitor and leading to the formation of a highly stable ternary InhA-NAD+-inhibitor complex.[6][16] This mechanism is associated with slow-onset inhibition and long residence times, which are desirable pharmacokinetic properties that can correlate with improved in vivo efficacy.[6][16]

Logical Pathway of InhA Catalysis and Inhibition

The following diagram illustrates the normal catalytic cycle of InhA versus the inhibitory action of a direct inhibitor like this compound.

Caption: Logical pathway of InhA function and its inhibition by a direct inhibitor.

Quantitative Analysis of this compound and Related Inhibitors

The potency of InhA inhibitors is assessed using several quantitative metrics. The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce enzyme activity by 50% in a biochemical assay.[17] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The inhibition constant (Ki) is an intrinsic measure of the affinity of the inhibitor for the enzyme.[18][19]

In Vitro Enzymatic Inhibition and Cellular Activity

The following tables summarize key quantitative data for this compound and other notable direct InhA inhibitors.

Table 1: In Vitro Enzymatic Inhibition of InhA

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Mtb InhA | 0.23 | [10] |

| NITD-564 | Mtb InhA | 0.59 | [1] |

| NITD-529 | Mtb InhA | 9.60 | [1] |

| Compound 7 | Mtb InhA | 0.22 | [13][14] |

| Compound 1 | Mtb InhA | 0.38 | [13][14] |

| Triclosan | Mtb InhA | 0.46 |[20] |

Table 2: Cellular Activity Against M. tuberculosis

| Compound | Mtb Strain | MIC (μM) | Reference |

|---|---|---|---|

| This compound | H37Rv | 0.4 | [10] |

| This compound | PT2 (MDR) | 0.1 | [10] |

| This compound | PT12 (MDR) | 0.2 | [10] |

| This compound | PT20 (MDR) | 0.1 | [10] |

| NITD-564 | H37Rv | 0.16 | [1] |

| NITD-529 | H37Rv | 1.54 |[1] |

Biophysical Characterization of Binding

For slow, tight-binding inhibitors, kinetic parameters such as the inhibition constant (Ki) and residence time (the reciprocal of the dissociation rate constant, k_off) are often more predictive of in vivo efficacy than IC50 alone.[9][16]

Table 3: Advanced Kinetic Parameters for Select InhA Inhibitors

| Compound | Parameter | Value | Residence Time | Reference |

|---|---|---|---|---|

| PT70 | Ki | 22 pM | 24 min | [6][9] |

| INH-NAD Adduct | - | Slow-onset | - |[6] |

Key Experimental Protocols for Characterizing InhA Inhibitors

InhA Enzymatic Inhibition Assay (Spectrophotometric)

This is the foundational assay to determine the IC50 of a compound against the purified InhA enzyme. The assay measures the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.[20]

Detailed Protocol:

-

Reagent Preparation: Prepare stock solutions of purified InhA enzyme, NADH, the long-chain substrate (e.g., trans-2-dodecenoyl-CoA or DD-CoA), and the test inhibitor (e.g., this compound) in a suitable buffer (e.g., 30 mM PIPES, pH 6.8). Inhibitor stocks are typically prepared in DMSO.[20][21]

-

Reaction Mixture: In a 96-well plate or cuvette, combine the buffer, NADH (final concentration ~50-100 μM), and varying concentrations of the inhibitor. Ensure the final DMSO concentration is constant across all wells (e.g., 1% v/v).[20][21]

-

Enzyme Addition & Pre-incubation: Add the InhA enzyme (final concentration ~50 nM) to the reaction mixture. Allow for a short pre-incubation period to permit the inhibitor to bind to the enzyme.[20]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate DD-CoA (final concentration ~50-75 μM).[20][21]

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 10-20 minutes) using a spectrophotometer.[20]

-

Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Determine the percent inhibition relative to a no-inhibitor (DMSO) control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[22]

Caption: Experimental workflow for the InhA spectrophotometric inhibition assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. It is also increasingly used to measure enzyme kinetics.[23][24][25]

Methodology Overview:

-

Sample Preparation: The purified InhA enzyme is placed in the sample cell of the calorimeter, and the inhibitor (ligand) is loaded into the titration syringe. Both are in identical, degassed buffer solutions to minimize heat of dilution effects.[26]

-

Titration: A series of small, precise injections of the inhibitor are made into the sample cell containing the enzyme.[24]

-

Heat Measurement: The instrument measures the minute temperature changes that occur upon each injection as the inhibitor binds to the enzyme, quantifying the heat flow required to maintain a constant temperature between the sample and reference cells.[26]

-

Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.[27]

Caption: General experimental workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[28] It is widely used in drug discovery for screening compound libraries and for detailed kinetic analysis of binding events (association and dissociation rates).[28] In the context of InhA, the enzyme is typically immobilized on a sensor chip surface, and potential inhibitors are flowed over the surface at various concentrations. Binding is detected as a change in the refractive index at the sensor surface, providing kinetic data (k_on, k_off) and affinity (Kd).

X-ray Crystallography

X-ray crystallography is the gold standard for elucidating the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution. This technique provides definitive information on the precise binding mode, orientation, and specific molecular interactions between the inhibitor and the amino acid residues in the InhA active site.[13][14] The general workflow involves co-crystallizing the purified InhA protein with the inhibitor and NADH, followed by X-ray diffraction data collection and structure determination. The resulting structural data is invaluable for structure-based drug design and optimization.[29]

Conclusion and Future Directions

This compound represents a promising class of direct InhA inhibitors capable of overcoming common resistance mechanisms to isoniazid. Its binding site, located within the hydrophobic substrate-binding pocket of InhA, provides a well-defined target for therapeutic intervention. The mechanism of action, likely involving the stabilization of a closed-loop conformation of the active site, offers a blueprint for designing next-generation inhibitors with improved potency and pharmacokinetic profiles.

Future work should focus on obtaining a high-resolution co-crystal structure of this compound in complex with InhA and NADH to precisely map its molecular interactions. This structural information, combined with the quantitative and kinetic data generated from the protocols described herein, will be critical for guiding structure-based drug design efforts. The ultimate goal is to optimize lead compounds like this compound to develop new, potent, and safe drugs for the effective treatment of multidrug-resistant tuberculosis.

References

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. InhA - Proteopedia, life in 3D [proteopedia.org]

- 5. uniprot.org [uniprot.org]

- 6. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Rational modulation of the induced-fit conformational change for slow-onset inhibition in M. tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IC50 - Wikipedia [en.wikipedia.org]

- 18. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 26. biorxiv.org [biorxiv.org]

- 27. m.youtube.com [m.youtube.com]

- 28. Systematic Screening of Viral Entry Inhibitors Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. rcsb.org [rcsb.org]

Preclinical Evaluation of MtInhA-IN-1: An In-Depth Technical Guide for a Promising Tuberculosis Drug Candidate

Introduction: The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel therapeutic agents with new mechanisms of action. MtInhA-IN-1, a potent and selective inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), has emerged as a promising drug candidate. This technical guide provides a comprehensive preclinical evaluation of this compound, detailing its in vitro and in vivo activity, pharmacokinetic profile, and toxicological assessment. The information presented is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

In Vitro Activity

Enzymatic Inhibition

This compound demonstrates potent inhibitory activity against its target, the InhA enzyme, which is a crucial component of the mycobacterial fatty acid synthase II (FAS-II) system responsible for mycolic acid biosynthesis.

| Compound | IC50 (μM) against MtInhA |

| This compound | 0.23[1] |

Antimycobacterial Activity

The compound exhibits significant activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.

| Strain | MIC (μM) |

| M. tuberculosis H37Rv | 0.4[1] |

| M. tuberculosis multidrug-resistant strain PT2 | 0.1[1] |

| M. tuberculosis multidrug-resistant strain PT12 | 0.2[1] |

| M. tuberculosis multidrug-resistant strain PT20 | 0.1[1] |

Cytotoxicity

This compound displays low cytotoxicity against mammalian cell lines, indicating a favorable selectivity profile.

| Cell Line | Assay Type | Result |

| HepG2 (Human liver cancer cell line) | Not Specified | Low cytotoxicity[1] |

| Vero (Kidney epithelial cells from an African green monkey) | Not Specified | Low cytotoxicity[1] |

In Vivo Evaluation

Efficacy in a Murine Model of Tuberculosis

In a murine model of tuberculosis, oral administration of this compound resulted in a significant reduction in the bacterial load in the lungs, demonstrating its potential for in vivo efficacy.

| Parameter | Value |

| Animal Model | Murine model of tuberculosis |

| Compound | This compound (compound 19k)[1] |

| Dosage | 300-450 μM/kg[1] |

| Route of Administration | Oral (p.o)[1] |

| Dosing Frequency | Daily[1] |

| Treatment Duration | 14 days[1] |

| Outcome | Bacteriostatic effect, reduced the growth of bacilli in the lungs of mice[1] |

Experimental Protocols

MtInhA Inhibition Assay

A detailed protocol for the MtInhA inhibition assay was not available in the provided search results. However, a general method for such an assay can be described as follows: The assay typically measures the oxidation of NADH to NAD+ spectrophotometrically at 340 nm. The reaction mixture includes the InhA enzyme, its substrate (e.g., 2-trans-dodecenoyl-CoA), NADH, and the test compound at varying concentrations. The IC50 value is then calculated as the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis strains was likely determined using a broth microdilution method. In this assay, serial dilutions of the compound are prepared in a 96-well plate containing a suitable broth medium for mycobacterial growth. A standardized inoculum of the M. tuberculosis strain is added to each well. The plates are then incubated at 37°C for a specified period. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Cytotoxicity Assay

The cytotoxicity of this compound against HepG2 and Vero cells was likely assessed using a standard method such as the MTT assay. In this assay, cells are seeded in a 96-well plate and exposed to various concentrations of the test compound. After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The results are then used to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50 or CC50).

In Vivo Efficacy in a Murine Model of Tuberculosis

A standardized murine model of tuberculosis would have been used to evaluate the in vivo efficacy of this compound. Typically, mice (e.g., BALB/c or C57BL/6 strain) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection. After a set period to allow the infection to establish, treatment with the test compound is initiated. In this case, this compound was administered orally on a daily basis for 14 days. At the end of the treatment period, the mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on a suitable agar medium to determine the number of colony-forming units (CFU). The efficacy of the treatment is determined by comparing the CFU counts in the treated group to those in an untreated control group.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound targeting the InhA enzyme.

Preclinical Evaluation Workflow for a TB Drug Candidate

Caption: A generalized workflow for the preclinical evaluation of a TB drug candidate.

Conclusion

The preclinical data for this compound are highly encouraging. Its potent enzymatic and whole-cell activity against both drug-sensitive and multidrug-resistant M. tuberculosis, coupled with its low cytotoxicity and in vivo bacteriostatic effect, strongly support its continued development as a clinical candidate for the treatment of tuberculosis. Further studies to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as long-term efficacy and safety studies, are warranted to advance this promising compound through the drug development pipeline.

References

The Potential of Direct InhA Inhibition: A Technical Guide on MtInhA-IN-1 and its Implications for Combating Non-Replicating Persistent Mycobacterium tuberculosis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the therapeutic potential of direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with a specific focus on the compound MtInhA-IN-1. While direct experimental data on this compound's efficacy against non-replicating persistent M. tuberculosis is not yet publicly available, this document provides a comprehensive overview of the available information on this compound against replicating bacteria and extrapolates its potential by examining the well-documented activity of other direct InhA inhibitors against persistent mycobacterial forms. This guide offers detailed experimental protocols and visual representations of key pathways and workflows to support further research and development in this critical area of tuberculosis therapeutics.

Introduction: The Challenge of Persistent Tuberculosis and the Promise of InhA Inhibition

Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), possesses the remarkable ability to enter a non-replicating persistent state, rendering it tolerant to many conventional antibiotics that target processes essential for active growth. This persistence is a major obstacle to effective TB treatment, contributing to the long duration of therapy and the emergence of drug resistance.

The mycolic acid biosynthesis pathway is crucial for the integrity of the mycobacterial cell wall. A key enzyme in this pathway is the NADH-dependent enoyl-acyl carrier protein reductase, InhA. Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, ultimately inhibits InhA. However, mutations in the katG gene are a primary mechanism of isoniazid resistance. This has spurred the development of direct InhA inhibitors that do not require KatG activation, offering a promising strategy to circumvent this common resistance mechanism and potentially target persistent bacteria.

This compound: A Potent Direct Inhibitor of InhA

This compound is a selective and orally active direct inhibitor of M. tuberculosis InhA. The following table summarizes the available quantitative data for its activity against the replicating M.tb H37Rv strain.

| Compound | Target | IC50 (µM) | MIC (µM) against M.tb H37Rv | Reference |

| This compound | MtInhA | 0.23 | 0.4 | [1] |

Note: Data on the activity of this compound against non-replicating persistent M. tuberculosis is not currently available in the public domain. The subsequent sections of this guide will discuss the known activities of other direct InhA inhibitors against persistent M.tb as a basis for postulating the potential of this compound in this context.

Activity of Direct InhA Inhibitors against Non-Replicating Persistent M. tuberculosis

Studies on other direct InhA inhibitors, such as diazaborines and 4-hydroxy-2-pyridones, have demonstrated that direct inhibition of InhA is a viable strategy for targeting non-replicating M.tb, particularly in nutrient-starvation models which mimic a key stress encountered by the bacteria within the host.

Quantitative Data for Other Direct InhA Inhibitors

The following table summarizes the bactericidal activity of various direct InhA inhibitors against non-replicating M. tuberculosis generated through nutrient starvation.

| Compound Class | Specific Compound | Model System | Key Findings | Reference |

| Diazaborines | AN12855 | Nutrient-starved M.tb H37Rv | >3 log reduction in viability over 21 days | [2] |

| Diazaborines | AN12541 | Nutrient-starved M.tb H37Rv | >3 log reduction in viability over 21 days | [2] |

| 4-hydroxy-2-pyridones | NITD-916 | Nutrient-starved M.tb H37Rv | >3 logs reduction in viability over 21 days | [2] |

| Pro-drug (activated to InhA inhibitor) | Isoniazid | Nutrient-starved M.tb H37Rv | >3 logs reduction in viability over 21 days | [2] |

These findings strongly suggest that direct inhibition of InhA is bactericidal against non-replicating M.tb and that this activity is not dependent on the specific binding mechanism of the inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of compounds like this compound against non-replicating persistent M. tuberculosis.

Generation of Non-Replicating Persistent M. tuberculosis via Nutrient Starvation

This protocol is adapted from methodologies described in the literature for inducing a state of non-replicating persistence in M. tuberculosis through nutrient deprivation.[3][4][5][6]

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80

-

Phosphate-buffered saline (PBS) containing 0.05% Tyloxapol (or Tween 80)

-

Sterile conical tubes (50 mL)

-

Roller bottles or flasks

-

Incubator at 37°C

-

Spectrophotometer

Procedure:

-

Log-Phase Culture Preparation: Inoculate M. tuberculosis H37Rv into Middlebrook 7H9 broth and incubate at 37°C with agitation until the culture reaches the mid-log phase of growth (OD600 of 0.6-1.0).

-

Harvesting and Washing: Transfer the bacterial culture to sterile 50 mL conical tubes and centrifuge at 2,800 x g for 5 minutes to pellet the cells.

-

Discard the supernatant and resuspend the bacterial pellet in 50 mL of sterile PBS with 0.05% Tyloxapol.

-

Repeat the washing step two more times to ensure complete removal of residual nutrients.

-

Induction of Starvation: After the final wash, resuspend the bacterial pellet in the starvation medium (PBS with 0.05% Tyloxapol) to a final OD600 of 0.2.

-

Transfer the bacterial suspension to a sterile roller bottle or flask.

-

Incubation: Incubate the culture statically (without shaking) at 37°C for a period of 5 to 6 weeks to induce a non-replicating persistent state.[3][4]

-

Verification of Non-Replicating State: The non-replicating state can be confirmed by monitoring the colony-forming units (CFU) over time, which should remain relatively stable, and by observing changes in cellular morphology and acid-fast staining.[4]

Determination of Bactericidal Activity against Non-Replicating M. tuberculosis

This protocol outlines the methodology to assess the killing kinetics of a test compound against nutrient-starved, non-replicating mycobacteria.[2]

Materials:

-

Nutrient-starved M. tuberculosis culture (from Protocol 4.1)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Middlebrook 7H10 agar plates supplemented with 10% OADC

-

Sterile microcentrifuge tubes or 96-well plates

-

Serial dilution buffer (e.g., PBS with 0.05% Tween 80)

-

Incubator at 37°C

Procedure:

-

Compound Addition: To the nutrient-starved bacterial culture, add the test compound at various concentrations. Include a solvent control (e.g., DMSO) at the same final concentration used for the test compound.

-

Incubation: Incubate the treated cultures at 37°C for the desired duration (e.g., up to 21 days).

-

Sampling and Viability Assessment: At specified time points (e.g., day 0, 7, 14, and 21), take aliquots from each treatment condition.

-

Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile dilution buffer.

-

Plate the dilutions onto Middlebrook 7H10 agar plates.

-

CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible. Count the number of colonies to determine the CFU/mL for each condition.

-

Data Analysis: Plot the log10 CFU/mL against time for each compound concentration to determine the bactericidal activity. A reduction of ≥3 log10 CFU/mL is typically considered bactericidal.

Intracellular Activity Assessment in Macrophages

This protocol describes an assay to evaluate the efficacy of a compound against M. tuberculosis residing within macrophages, often using a reporter strain for easier quantification.[7][8][9]

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and L-glutamine

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

M. tuberculosis strain expressing a reporter gene (e.g., luciferase or GFP)

-

Test compound

-

96-well clear-bottom plates

-

Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

-

Luminometer or fluorescence plate reader

-

Luciferase assay reagent (if using a luciferase reporter strain)

Procedure:

-

Macrophage Seeding and Differentiation: Seed THP-1 monocytes into a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well).

-

Differentiate the monocytes into macrophage-like cells by adding PMA to the culture medium and incubating for 24-48 hours.

-

Wash the cells to remove PMA and replace with fresh medium.

-

Infection of Macrophages: Infect the differentiated macrophages with the reporter M. tuberculosis strain at a specific multiplicity of infection (MOI), for example, 1:1.[7]

-

Incubate for a few hours to allow for phagocytosis.

-

Wash the cells to remove extracellular bacteria. An optional step is to treat with a low concentration of an aminoglycoside like amikacin for a short period to kill any remaining extracellular bacteria.

-

Compound Treatment: Add the test compound at various concentrations to the infected macrophages.

-

Incubation: Incubate the plates for a period of 5 days.[7]

-

Quantification of Intracellular Bacteria:

-

For Luciferase Reporter Strains:

-

Lyse the macrophages using a suitable lysis buffer.

-

Add the luciferase assay reagent to the lysate.

-

Measure the luminescence using a luminometer. The relative light units (RLU) are proportional to the number of viable intracellular bacteria.

-

-

For GFP Reporter Strains:

-

Quantify the fluorescence intensity using a fluorescence plate reader or by flow cytometry.

-

-

-

Data Analysis: Determine the concentration of the compound that inhibits intracellular bacterial growth by a certain percentage (e.g., IC50 or IC90).

Mechanism of Action and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the InhA signaling pathway and a typical experimental workflow for assessing the activity of an InhA inhibitor.

Caption: The InhA-mediated step in the mycolic acid biosynthesis pathway of M. tuberculosis and the inhibitory action of this compound.

Caption: Experimental workflow for assessing the bactericidal activity of this compound against non-replicating persistent M. tuberculosis.

Conclusion

Direct inhibition of InhA represents a compelling strategy for the development of novel anti-tuberculosis therapeutics. Compounds such as this compound, which bypass the KatG activation step, hold the potential to be effective against isoniazid-resistant strains of M. tuberculosis. Furthermore, the growing body of evidence demonstrating the bactericidal activity of direct InhA inhibitors against non-replicating, persistent mycobacteria suggests that this class of compounds could play a crucial role in shortening TB treatment regimens and tackling latent infections. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the promising therapeutic avenue of direct InhA inhibition. Further research to specifically evaluate the activity of this compound against non-replicating persistent M. tuberculosis is strongly warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bbrc.in [bbrc.in]

- 3. journals.asm.org [journals.asm.org]